6-Octenoic acid, 7-methyl-, ethyl ester
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
109976-58-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 7-methyloct-6-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h8H,4-7,9H2,1-3H3 |
InChI Key |
XJKROIXRLRVDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC=C(C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Transformations of 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Elucidation of Biosynthetic Routes in Producing Organisms
Currently, there is no specific information available in scientific literature that identifies organisms producing 6-Octenoic acid, 7-methyl-, ethyl ester, nor are there detailed studies on its biosynthetic pathway. General biosynthesis of fatty acid ethyl esters (FAEEs) in microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae involves a two-step conversion process. nih.govnih.gov This typically begins with the activation of a fatty acid to its corresponding acyl-CoA by a fatty acid CoA ligase. nih.gov Subsequently, an alcohol O-acyltransferase catalyzes the transfer of the acyl group from CoA to an alcohol, in this case, ethanol (B145695), to form the ethyl ester. nih.gov
For the specific biosynthesis of this compound, one could hypothesize a pathway involving a branched-chain fatty acid precursor. However, without experimental evidence, the identity of precursors, the specific enzymes involved, their genetic regulation, and detailed pathway mapping remain speculative.
Precursor Identification and Incorporation Studies
There are no published studies identifying the specific precursors for the biosynthesis of this compound.
Enzymatic Mechanisms and Catalytic Pathways for this compound Biosynthesis
While general enzymatic mechanisms for ethyl ester production are known, the specific enzymes that would catalyze the formation of this compound have not been characterized. In engineered E. coli, enzymes such as the acyl-CoA ligase AlkK and the alcohol acyltransferase AtfA have been utilized to produce ethyl esters from various fatty acids. nih.gov It is plausible that enzymes with similar activities could be involved in the biosynthesis of the target compound, accommodating its specific branched and unsaturated structure.
| Enzyme Class | Potential Role in Biosynthesis | Example Enzyme (General Pathway) |
| Acyl-CoA Ligase | Activation of 7-methyl-6-octenoic acid | AlkK |
| Alcohol Acyltransferase | Esterification with ethanol | AtfA, Eeb1 |
Genetic Regulation and Expression of Biosynthetic Enzymes
No information is available regarding the genetic regulation of enzymes involved in the biosynthesis of this compound.
Isotopic Labeling Strategies for Pathway Mapping
There are no documented isotopic labeling studies that have been used to map the biosynthetic pathway of this compound.
Metabolic Fates and Biotransformations of this compound
The metabolic fate and biotransformation of this compound have not been a subject of detailed scientific investigation.
Degradation Pathways in Microorganisms
Specific microbial degradation pathways for this compound are not described in the current scientific literature.
Metabolism in Eukaryotic Systems (excluding human clinical)
In eukaryotic organisms, the metabolism of fatty acid ethyl esters (FAEEs), including presumably this compound, is a crucial process for cellular homeostasis and energy balance. The primary metabolic fate of FAEEs is hydrolysis into their constituent fatty acid and ethanol. This process is carried out by various lipases and esterases present in different tissues.
One of the key enzymes involved in the breakdown of esters is hormone-sensitive lipase (B570770). This enzyme is known to hydrolyze ethyl oleate, a common FAEE, and it is plausible that it would also act on other unsaturated fatty acid ethyl esters. The resulting 7-methyl-6-octenoic acid would then be available for further metabolic processes, such as beta-oxidation, to generate energy.
Furthermore, the presence of a double bond and a branched methyl group in the structure of this compound suggests that it may also be a substrate for cytochrome P450 (CYP) enzymes. These enzymes are known to metabolize a wide range of fatty acids, including those with unsaturations, leading to the formation of hydroxylated or epoxidized products. Such modifications can alter the biological activity of the molecule and facilitate its excretion. The metabolism of branched-chain fatty acids has been linked to the catabolism of branched-chain amino acids, which serve as precursors for their synthesis.
The metabolism of FAEEs can vary between different tissues. For instance, in rats, the concentration and synthesizing activity of FAEEs have been studied in adipose tissue, where they appear to be stored in membranous parts of adipocytes. The half-life of these esters in adipose tissue was found to be less than 24 hours.
The table below summarizes the potential metabolic transformations of this compound in eukaryotic systems based on the metabolism of structurally related compounds.
| Transformation | Potential Metabolite(s) | General Eukaryotic System Involved |
| Ester Hydrolysis | 7-methyl-6-octenoic acid and Ethanol | General cellular metabolism |
| Double Bond Oxidation | Epoxidized or Dihydroxylated derivatives | Microsomal oxidation systems |
| Methyl Group Hydroxylation | Hydroxymethyl derivatives | Microsomal oxidation systems |
Enzymatic Systems Involved in Biotransformation
The biotransformation of this compound in eukaryotic systems is likely mediated by several enzymatic systems that are responsible for the metabolism of fatty acid esters and other lipids.
Esterases and Lipases: The most direct metabolic pathway for this compound is the cleavage of its ethyl ester bond. This hydrolysis is catalyzed by a broad class of enzymes known as carboxylester hydrolases, which includes esterases and lipases. These enzymes are widely distributed in animal and plant tissues and are responsible for the breakdown of various esters. Lipases, a specific class of esterases, are particularly efficient at hydrolyzing water-insoluble esters like FAEEs. Hormone-sensitive lipase is a key enzyme in this class that has been shown to hydrolyze ethyl oleate.
Cytochrome P450 Monooxygenases (CYPs): The unsaturated and branched structure of 7-methyl-6-octenoic acid, the fatty acid component of the ester, makes it a potential substrate for CYP enzymes. These enzymes are a large family of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. CYP-mediated reactions could introduce polar functional groups into the fatty acid chain, such as hydroxyl or epoxide groups. This would increase the water solubility of the compound, potentially altering its biological activity and facilitating its elimination from the organism. Different CYP isoforms exhibit varying substrate specificities, and the specific enzymes involved in the metabolism of this particular fatty acid ester would depend on the organism and tissue.
The table below details the key enzymatic systems and their potential roles in the biotransformation of this compound.
| Enzyme Class | Specific Enzyme(s) (Examples) | Role in Biotransformation |
| Carboxylester Hydrolases | Esterases, Lipases (e.g., Hormone-sensitive lipase) | Hydrolysis of the ethyl ester bond to yield 7-methyl-6-octenoic acid and ethanol. |
| Cytochrome P450 Monooxygenases | Various CYP isoforms (e.g., CYP2C, CYP2J, CYP4A, CYP4F subfamilies) | Oxidation of the fatty acid chain, including epoxidation of the double bond and hydroxylation of the methyl group or other positions. |
Chemical Synthesis and Derivatization Strategies for 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Total Synthesis Approaches for 6-Octenoic acid, 7-methyl-, ethyl ester
The complete chemical synthesis of this compound from basic starting materials can be approached through various strategic disconnections of the target molecule. These strategies are broadly categorized into convergent and linear routes, each with its own set of advantages and challenges.
Convergent and Linear Synthetic Routes
Currently, detailed and specific synthetic routes exclusively for this compound are not extensively documented in publicly available scientific literature. However, general principles of organic synthesis allow for the postulation of viable pathways.
A linear synthesis would involve the sequential modification of a single starting material. For instance, one could envision a route starting from a simple haloalkane, which is then elaborated through a series of reactions such as chain extension, introduction of the double bond, and final esterification.
Stereoselective Synthesis of this compound
The double bond in this compound can exist as either the E or Z isomer. The synthesis of a specific stereoisomer requires the use of stereoselective reactions. While specific examples for this exact molecule are scarce, established methodologies can be applied.
For instance, the Z-selective Wittig reaction, utilizing unstabilized or semi-stabilized ylides under salt-free conditions, could be employed to favor the formation of the Z-isomer. Conversely, the Horner-Wadsworth-Emmons reaction, particularly with certain phosphonate (B1237965) reagents and reaction conditions, is well-known to provide high selectivity for the E-isomer. The choice of base and solvent is critical in controlling the stereochemical outcome of these reactions.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step. This includes factors such as temperature, reaction time, choice of solvent, catalyst, and the stoichiometry of reagents. For the synthesis of esters like this compound, the final esterification step is a key point for optimization.
Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, is a classic method. Optimization would involve screening different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), controlling the removal of water to drive the equilibrium towards the product, and adjusting the temperature to balance reaction rate and potential side reactions. The following table illustrates a hypothetical optimization study for an esterification reaction.
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 80 | 12 | 75 |
| 2 | p-TsOH | 80 | 12 | 82 |
| 3 | p-TsOH | 100 | 8 | 85 |
| 4 | Sc(OTf)₃ | 80 | 12 | 90 |
Semi-Synthetic Modifications and Analog Generation
Starting from a pre-existing molecule that is structurally similar to this compound, semi-synthetic modifications can be performed to generate the target compound or its analogs. This approach is often more efficient than a full total synthesis.
Derivatization for Structure-Activity Relationship Studies
To understand how the chemical structure of this compound relates to its biological or chemical activity, a series of analogs can be synthesized. This is a common practice in medicinal chemistry and materials science. Derivatization could involve:
Modification of the Ester Group: Replacing the ethyl group with other alkyl or aryl groups to probe the influence of steric and electronic effects at this position.
Alteration of the Alkene: The double bond could be hydrogenated to the corresponding saturated ester, or functionalized through reactions such as epoxidation or dihydroxylation to introduce new functional groups.
Synthesis of Labeled Analogs for Mechanistic Investigations
To trace the metabolic fate or reaction mechanism of this compound, isotopically labeled analogs can be synthesized. This typically involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the molecule.
For example, a ¹³C-labeled analog could be prepared by using a ¹³C-labeled starting material in the synthesis. If a Grignard reagent were used to introduce the methyl group at position 7, using ¹³C-labeled methyl iodide would result in a specifically labeled product. These labeled compounds can then be tracked and identified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Labeled Precursor | Isotope | Position of Label | Synthetic Utility |
| Ethyl bromoacetate-¹³C₂ | ¹³C | C1 and C2 | Mechanistic studies of ester hydrolysis |
| [²H₃]-Methyltriphenylphosphonium iodide | ²H | Methyl group at C7 | Probing metabolic pathways |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. solubilityofthings.comijfmr.com These principles aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Key areas of focus for the green synthesis of this target molecule include the use of biocatalysis, renewable feedstocks, and the implementation of solvent-free reaction conditions. solubilityofthings.comijfmr.com
The selection of starting materials is another cornerstone of green chemistry, with a strong emphasis on the use of renewable feedstocks. solubilityofthings.comrsc.orgresearchgate.net For the synthesis of this compound, this would involve sourcing the precursor, 6-Octenoic acid, 7-methyl-, from biorenewable materials. alliedacademies.orgresearchgate.net Various biosynthetic pathways in microorganisms or plants could potentially be engineered to produce this specific branched-chain unsaturated fatty acid. Ethanol, the other reactant, is readily available from the fermentation of biomass, making it a prime example of a renewable feedstock. alliedacademies.org By utilizing these bio-based starting materials, the reliance on fossil fuels for the carbon backbone of the molecule can be significantly reduced. rsc.org
Minimizing or eliminating the use of solvents is another key principle of green chemistry. ijrpr.comslideshare.netfiveable.mecem.com Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. ijrpr.comslideshare.netfiveable.me The direct esterification of 6-Octenoic acid, 7-methyl- with an excess of ethanol could potentially be carried out under solvent-free conditions, where ethanol itself acts as both a reactant and the reaction medium. oup.comoup.com Microwave-assisted organic synthesis is another technique that can facilitate solvent-free reactions by providing efficient and rapid heating, often leading to shorter reaction times and higher yields. cem.com
The principles of green chemistry can be systematically applied to the synthesis of this compound, as summarized in the table below.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize the generation of waste products. solubilityofthings.comsigmaaldrich.com |
| Atom Economy | Utilizing reactions that maximize the incorporation of all starting materials into the final product, such as direct esterification. sigmaaldrich.com |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and catalysts, such as enzymes, in place of strong acids or bases. sigmaaldrich.com |
| Designing Safer Chemicals | While the toxicity of the target molecule is outside the scope of this article, this principle would guide future development. |
| Safer Solvents and Auxiliaries | Eliminating the use of organic solvents by conducting reactions under solvent-free conditions or using benign solvents like water if necessary. ijpsr.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, which is often possible with biocatalysis. solubilityofthings.comsigmaaldrich.com |
| Use of Renewable Feedstocks | Sourcing 6-Octenoic acid, 7-methyl- and ethanol from biomass. solubilityofthings.comrsc.org |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic route. sigmaaldrich.com |
| Catalysis | Utilizing highly efficient and selective catalysts, such as lipases, that can be recycled and reused. sigmaaldrich.com |
| Design for Degradation | Designing the molecule to be biodegradable after its intended use. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts and ensure reaction completion. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents, such as explosions or fires. |
By integrating these green chemistry principles, the synthesis of this compound can be approached in a manner that is not only scientifically sound but also environmentally responsible and sustainable.
Advanced Analytical Methodologies for 6 Octenoic Acid, 7 Methyl , Ethyl Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of fatty acid esters, enabling the isolation of the target analyte from other components. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like ethyl 7-methyl-6-octenoate. The separation is based on the compound's partitioning between a stationary phase within a capillary column and a gaseous mobile phase (carrier gas), typically helium or hydrogen. nih.gov The choice of the stationary phase is critical; non-polar columns are used for separations based on boiling point, while polar columns separate compounds based on polarity. nist.gov
Flame Ionization Detection (FID) is a common and robust detection system for quantifying fatty acid esters, offering high sensitivity and a wide linear range. researchgate.net For identification purposes, GC is most powerfully coupled with Mass Spectrometry (GC-MS), which provides structural information alongside chromatographic data. gcms.czresearchgate.net Retention indices (RI), calculated relative to the retention times of n-alkane standards, are often used to aid in compound identification across different systems. nist.gov
Table 1: Typical Gas Chromatography (GC) Parameters for Unsaturated Fatty Acid Ester Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation. |
| Stationary Phase | Mid-polar (e.g., 50% cyanopropyl-dimethylpolysiloxane) or Polar (e.g., polyethylene (B3416737) glycol) | Separates esters based on polarity and boiling point. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimizes separation efficiency. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 50-100°C, ramp at 5-10°C/min to 250°C, hold for 5-10 min | Separates compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides quantitative (FID) or qualitative/quantitative (MS) data. |
| Detector Temp. | 280 °C | Prevents condensation of analytes. |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For fatty acid esters, reversed-phase HPLC is the most common mode. researchgate.netsigmaaldrich.com In this setup, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. sigmaaldrich.com
Separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. researchgate.net A common mobile phase system involves a gradient of acetonitrile (B52724) and water or methanol (B129727) and acetone. researchgate.netsigmaaldrich.com Detection can be achieved using a UV detector, as the ester carbonyl group has a weak chromophore, or more universally with an evaporative light-scattering detector (ELSD) or a mass spectrometer. gerli.comacs.org
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Value/Condition | Purpose |
| Column Type | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) | Separates compounds based on hydrophobicity. sigmaaldrich.com |
| Mobile Phase | Gradient of Acetonitrile and Water/Methanol | Elutes a range of compounds with different polarities. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. researchgate.net |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
| Detector | UV (at ~205 nm), Evaporative Light-Scattering Detector (ELSD), or Mass Spectrometer (MS) | Detects the eluting compounds. |
While 6-octenoic acid, 7-methyl-, ethyl ester as named is an achiral molecule, the introduction of a chiral center at another position in the carbon chain, as seen in related natural products, would necessitate chiral chromatography for the separation of its enantiomers. appchemical.com Enantiomers are non-superimposable mirror images of a molecule that often exhibit different biological activities. gcms.cz
Chiral separations are typically performed using either GC or HPLC equipped with a chiral stationary phase (CSP). gcms.czphenomenex.com These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for the resolution of a broad range of chiral compounds, including esters. phenomenex.commdpi.com Alternatively, the molecule can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column. aocs.org
Spectroscopic and Spectrometric Characterization Methods
Following chromatographic separation, spectroscopic techniques are employed to elucidate the molecular structure of the analyte and confirm its identity.
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. When coupled with GC (GC-MS), it provides a powerful method for identifying components in a mixture. tdx.cat The most common ionization technique is Electron Ionization (EI), which is a hard ionization method that causes extensive fragmentation of the molecule. jeol.com
The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For ethyl esters of fatty acids, characteristic fragments include the loss of the ethoxy group (M-45) and a prominent ion at m/z 88 resulting from a process known as the McLafferty rearrangement. tdx.cat Soft ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) may be used to produce a stronger molecular ion signal, which can be weak or absent in EI spectra of some esters. jeol.comnih.gov
Table 3: Predicted Key Mass Fragments (EI-MS) for Ethyl 7-methyl-6-octenoate
| m/z Value | Proposed Fragment Identity | Significance |
| 184 | [M]⁺ (Molecular Ion) | Indicates the molecular weight of the compound. |
| 169 | [M - CH₃]⁺ | Loss of a terminal methyl group. |
| 155 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 139 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |
| 88 | [C₄H₈O₂]⁺ | Result of the McLafferty rearrangement, characteristic of ethyl esters. |
| 43, 55, 69 | [C₃H₇]⁺, [C₄H₇]⁺, [C₅H₉]⁺ | Fragments from the aliphatic chain. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise atomic structure of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. nih.govaocs.org
¹H NMR provides information about the chemical environment of hydrogen atoms. For ethyl 7-methyl-6-octenoate, the spectrum would show characteristic signals for the ethyl ester group (a quartet and a triplet), the olefinic proton, the methyl groups attached to the double bond, and the various methylene (B1212753) (CH₂) groups along the aliphatic chain. aocs.org
¹³C NMR provides information about the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two sp²-hybridized carbons of the double bond, the methyl carbons, and the sp³-hybridized methylene carbons of the chain. mdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the final structure. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for Ethyl 7-methyl-6-octenoate
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ester Carbonyl (C=O) | - | ~173 |
| Olefinic CH (C6) | ~5.1 (triplet-like) | ~123 |
| Olefinic C (C7) | - | ~133 |
| Ester O-CH₂ | ~4.1 (quartet) | ~60 |
| Ester O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |
| α-CH₂ (C2) | ~2.3 (triplet) | ~34 |
| β-CH₂ (C3) | ~1.6 (multiplet) | ~25 |
| Chain -CH₂- (C4, C5) | ~1.3-1.4 (multiplet) | ~28-29 |
| C7-CH₃ | ~1.7 (singlet) | ~26 |
| C8-H₃ | ~1.6 (singlet) | ~18 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the structural characterization of "this compound" by identifying its key functional groups. The molecule's structure contains an ester group and a carbon-carbon double bond, each producing characteristic absorption bands in the IR spectrum. The most prominent absorption is from the carbonyl (C=O) stretch of the ester group, which typically appears in the 1750-1735 cm⁻¹ region. docbrown.info Additional characteristic peaks include C-O stretching vibrations for the ester linkage and C-H stretching vibrations associated with the alkene and alkane portions of the molecule.
While direct IR spectral data for this specific compound is not widely published, the expected absorption bands can be predicted based on its structure and comparison with similar molecules. The presence of a double bond would typically show a C=C stretching absorption around 1680-1640 cm⁻¹, although this can be weak, and =C-H stretching just above 3000 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for this compound. Molecules require a chromophore—a part of the molecule that absorbs light—to be active in the UV-Vis region. For "this compound," the isolated carbon-carbon double bond and the ester carbonyl group are the only chromophores. These functional groups absorb in the far UV region (typically below 200 nm), which is often inaccessible with standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the identification or quantification of this specific ester.
Table 1: Predicted Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretch | 2975 - 2860 |
| C=O (ester) | Stretch | 1750 - 1735 |
| C-O (ester) | Stretch | 1200 - 1180 |
| C=C (alkene) | Stretch | ~1650 |
| =C-H (alkene) | Stretch | ~3010 |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing "this compound," especially when it is a minor component in a complex matrix such as a food sample or natural extract.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like "this compound". restek.com The compound is first separated from other components in a mixture based on its boiling point and polarity on a capillary GC column. Subsequently, the mass spectrometer fragments the eluted molecule and records the mass-to-charge ratio of these fragments, creating a unique mass spectrum that serves as a molecular fingerprint.
Method development for GC-MS analysis typically involves optimizing the GC column, temperature program, and MS parameters. For fatty acid esters, capillary columns with polyethylene glycol (Carbowax-type) or biscyanopropyl stationary phases are often used to achieve efficient separation. restek.com The mass spectrum of the ester would be expected to show a molecular ion peak (the intact molecule with one electron removed) and characteristic fragment ions resulting from the cleavage of the ester group and hydrocarbon chain.
Liquid Chromatography-Mass Spectrometry (LC-MS) is less frequently used for this specific non-polar, volatile ester. However, it can be applicable, particularly for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC. Reverse-phase HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile and water could be employed for separation. sielc.com For MS detection, an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be required.
Table 2: Typical GC-MS Parameters for Volatile Ester Analysis This table is interactive. Click on the headers to sort.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Gas Chromatography | ||
| Column | Fused silica capillary (e.g., DB-5, HP-INNOWax) | Separation of volatile compounds |
| Carrier Gas | Helium | Transports sample through the column |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample |
| Oven Program | Temperature gradient (e.g., 40°C to 220°C) | Separates compounds based on boiling point |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules for identification |
| Mass Analyzer | Quadrupole or Time-of-Flight (ToF) | Separates ions based on mass-to-charge ratio |
| Scan Range | m/z 33-350 | Detects relevant molecular and fragment ions |
| Ion Source Temp. | 250 °C | Maintains ions in the gas phase |
Gas Chromatography-Infrared (GC-IR) spectroscopy is a powerful hyphenated technique that provides real-time IR spectra of compounds as they elute from the GC column. This method combines the high-resolution separation of GC with the functional group information from IR spectroscopy. spectra-analysis.com For "this compound," GC-IR could be particularly useful for distinguishing it from its isomers, which might have very similar mass spectra but different IR spectra, especially in the fingerprint region. spectra-analysis.comoptica.org For example, the position of the double bond or branching in the carbon chain can lead to subtle but distinct differences in the IR spectrum. bohrium.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information of analytes in a mixture. iosrphr.org While a powerful tool for structure elucidation of unknown compounds and isomers, its application is often limited by its lower sensitivity compared to MS. sumitomo-chem.co.jp For a trace component like "this compound," direct on-flow LC-NMR analysis would be challenging. However, stop-flow or loop-collection modes, where the chromatographic flow is paused to acquire data for a specific peak, can enhance sensitivity. nih.govwiley.com LC-NMR would be invaluable for unambiguously determining the precise structure, including stereochemistry, if applicable, without the need for isolating the pure compound. nih.gov
Advanced Sample Preparation and Enrichment Protocols
The accurate analysis of "this compound" from complex matrices like food and beverages often requires an initial sample preparation step to extract and concentrate the analyte, thereby removing interfering substances.
Solid-Phase Microextraction (SPME) is a widely used, rapid, and solvent-free technique for this purpose. colostate.edunih.gov In headspace SPME (HS-SPME), a fused silica fiber coated with a polymeric stationary phase is exposed to the vapor phase above the sample. Volatile compounds like the target ester adsorb onto the fiber and are then thermally desorbed directly into the GC inlet for analysis. researchgate.netacs.org The choice of fiber coating (e.g., polydimethylsiloxane, PDMS) is critical for efficient extraction. nih.gov
Another effective method is Dispersive Liquid-Liquid Microextraction (DLLME). This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area, facilitating rapid extraction of the analyte into the organic solvent. After centrifugation, a small volume of the sedimented organic phase is collected and injected into the GC-MS. DLLME has been shown to be efficient for the extraction of various ethyl esters from wine matrices. researchgate.net
Table 3: Comparison of Sample Preparation Techniques This table is interactive. Click on the headers to sort.
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| HS-SPME | Adsorption of volatiles onto a coated fiber in the headspace. | Solvent-free, simple, reusable fiber, easily automated. | Analysis of aroma compounds in fruits, wine, and fermented products. researchgate.netnih.gov |
| DLLME | Rapid partitioning between the sample and a dispersed micro-volume of extraction solvent. | Fast, high enrichment factor, low solvent consumption. | Extraction of volatile and semi-volatile compounds from aqueous samples like wine. researchgate.net |
Biological Activity and Molecular Mechanisms of 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Investigations into In Vitro Biological Activities
Comprehensive searches of scientific databases yielded no specific studies on the in vitro biological activities of 6-Octenoic acid, 7-methyl-, ethyl ester. Therefore, information for the following subsections is not available in the current scientific literature.
Exploration of In Vivo Biological Activities (non-human model systems)
The primary area of research for this compound has been in the field of chemical ecology, specifically its role as an insect pheromone.
Behavioral Modulation in Model Organisms
Research has identified this compound as a crucial component of the male-produced aggregation-sex pheromone of the Asian longhorned beetle (Anoplophora glabripennis), an invasive wood-boring pest. This compound, often in conjunction with other volatile molecules, plays a significant role in the chemical communication and mating behavior of this species.
Studies utilizing electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to volatile compounds, have demonstrated that both male and female Asian longhorned beetles can detect this compound. The antennae of these beetles show a distinct electrical response when exposed to the compound, indicating the presence of olfactory receptors sensitive to it.
Field and laboratory-based behavioral assays have further elucidated its function. In trapping experiments, blends containing this ester, along with other pheromone components, were found to attract both male and female beetles. This attraction response confirms its role as an aggregation pheromone, drawing both sexes to a specific location for potential mating opportunities. The behavioral response is a key indicator of its in vivo biological activity in this model organism.
The table below summarizes the key findings from these chemical ecology studies.
| Model Organism | Compound Role | Experimental Evidence | Observed Effect |
| Asian Longhorned Beetle (Anoplophora glabripennis) | Aggregation-Sex Pheromone Component | Electroantennography (EAG) | Antennal sensory neurons respond to the compound. |
| Asian Longhorned Beetle (Anoplophora glabripennis) | Aggregation-Sex Pheromone Component | Field Trapping & Behavioral Assays | Attraction of both male and female beetles to lures containing the compound. |
Physiological Responses in Animal Models (excluding human clinical trials)
There is currently no available scientific literature detailing the physiological responses to this compound in animal models.
Interaction with Specific Biological Systems (e.g., nervous, endocrine)
Information regarding the interaction of this compound with specific biological systems, such as the nervous or endocrine systems, is not present in the current body of scientific research.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
No structure-activity relationship (SAR) studies specifically investigating this compound and its analogs were found in the reviewed scientific literature.
Omics-Based Approaches to Elucidate Biological Mechanisms
Comprehensive searches did not uncover any studies that have employed omics-based approaches to investigate the biological mechanisms of this compound.
Transcriptomic Profiling in Response to this compound
There are no available studies on transcriptomic profiling in response to this compound.
Proteomic and Metabolomic Investigations
No proteomic or metabolomic investigations specifically focused on this compound have been published in the scientific literature.
Systems Biology Integration for Comprehensive Understanding
Due to the absence of foundational biological and omics data, no systems biology integrations for a comprehensive understanding of the effects of this compound have been performed.
Ecological Roles and Environmental Fate of 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Interspecies Chemical Communication and Chemoecological Interactions
The role of 6-Octenoic acid, 7-methyl-, ethyl ester in chemical communication between organisms has not been specifically documented. Esters are a common class of volatile organic compounds used by many organisms, particularly insects and plants, as semiochemicals for communication.
Pheromonal Activity and Chemotaxis
There is no published evidence to suggest that this compound functions as a pheromone or a chemotactic agent. Pheromones are typically highly specific molecules that elicit a social response in members of the same species. While many esters act as pheromones, the specific activity of this compound has not been identified.
Allelopathic Effects and Interspecific Relationships
The potential allelopathic effects of this compound, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, have not been investigated. Plants are known to produce a wide array of secondary metabolites, including esters, that can have allelopathic properties, but the involvement of this specific compound is unconfirmed.
Role in Host-Pathogen or Predator-Prey Interactions
The involvement of this compound in mediating interactions between hosts and pathogens or predators and prey remains unstudied. Such interactions are often mediated by specific chemical cues, but a role for this compound has not been established in the scientific literature.
Environmental Degradation Pathways and Persistence
The environmental persistence and degradation pathways of this compound have not been the subject of specific environmental chemistry studies. General knowledge of the degradation of similar organic esters can provide some predictions.
Photodegradation Mechanisms
Direct photodegradation of this compound in the atmosphere is expected to be a potential degradation pathway. The primary mechanism would likely involve reactions with photochemically generated hydroxyl radicals (•OH). The rate of this reaction can be estimated using structure-activity relationship (SAR) models, but experimental data for this specific compound are not available. The double bond in the molecule would be a likely site for reaction with ozone and nitrate (B79036) radicals as well.
Biodegradation by Microbial Communities
In soil and aquatic environments, biodegradation by microbial communities is anticipated to be a significant degradation pathway for this compound. Microorganisms possess enzymes, such as esterases, that can hydrolyze the ester bond, breaking the molecule down into 7-methyl-6-octenoic acid and ethanol (B145695). These smaller molecules can then be further metabolized by microorganisms. The rate and extent of biodegradation would depend on various environmental factors, including microbial population density, temperature, pH, and nutrient availability. However, specific studies on the microbial degradation of this compound are absent.
Lack of Publicly Available Data Precludes a Detailed Environmental Analysis of this compound
A thorough investigation into the ecological roles and environmental fate of the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite extensive searches for data pertaining to its environmental impact, including its hydrolysis, abiotic transformation processes, and established monitoring methodologies, no specific research findings or detailed datasets were uncovered.
The inquiry sought to populate a detailed framework covering the ecological and environmental profile of this specific ester. The intended structure of this analysis included a comprehensive look at its breakdown in the environment, particularly through hydrolysis and other non-biological transformation pathways, as well as the methods used to detect and quantify its presence and impact in various environmental matrices.
However, the scientific databases and online resources consulted yielded no studies focused on this compound. While general information exists for broader categories of aliphatic esters, which suggests a potential for biodegradability, this information is not specific to the unique structure of this compound and therefore cannot be used to accurately describe its environmental behavior.
Consequently, the creation of data tables and a detailed discussion on its ecological roles, environmental fate, and the associated monitoring and impact assessment methodologies is not possible at this time. The absence of specific data underscores a gap in the current body of environmental science literature concerning this particular chemical compound. Further empirical research would be necessary to determine its environmental characteristics.
Exploration of Potential Research Applications of 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Agricultural and Pest Management Research Avenues
Investigating Potential as Biopesticides or Attractants
There is currently no published research investigating 6-Octenoic acid, 7-methyl-, ethyl ester as a potential biopesticide or attractant for pest management. The efficacy of a compound for such purposes is highly dependent on its interaction with the specific biological systems of target pests, and no such studies have been documented for this ester.
Role in Crop Protection Strategies
Similarly, the role of this compound in broader crop protection strategies has not been explored in the available scientific literature. Research in this area would be necessary to determine if the compound possesses any properties that could be beneficial for protecting crops from various threats.
Biotechnological and Industrial Research Prospects
Potential as a Bioactive Scaffold for Material Science
The potential of this compound as a bioactive scaffold in material science is an area that remains to be investigated. The unique structural features of a molecule can sometimes lend themselves to the development of new materials with specific properties, but no research has been conducted to explore this possibility.
Use in Fermentation Processes or Biocatalysis
The application of this compound in fermentation processes or as a substrate or product in biocatalysis is not documented. While fatty acid esters, in general, are relevant to these fields, the specific interactions and transformations involving this particular compound are unknown.
Veterinary Science Research Implications (excluding dosage/safety/clinical)
There are no available research findings on the implications of this compound in veterinary science, excluding clinical applications. Its metabolic fate, potential as a biomarker, or any other non-clinical relevance in animal health has not been the subject of published research.
Potential in Animal Health Management Strategies (e.g., attractants)
Despite a thorough review of scientific literature, there is currently no available research data to support the specific application of This compound as an attractant in animal health management strategies. Searches for its role as a semiochemical, pheromone, or other forms of animal attractant have not yielded any studies detailing its efficacy or potential use in this capacity.
While research into chemical ecology and the use of volatile organic compounds for pest and disease vector management is a robust field, the focus has been on other structurally related, but distinct, compounds. For instance, various esters have been identified as crucial components of insect pheromones. One such example is ethyl 4-methyl heptanoate, which has been identified as a male-produced pheromone in the burying beetle Nicrophorus vespilloides and has been shown to attract both males and females of the species. nih.gov Similarly, ethyl-4-methyloctanoate is utilized as an aggregation pheromone to attract the Rhinoceros beetle (Oryctes rhinoceros).
These examples highlight the specificity of chemical signaling in the animal kingdom, where small variations in chemical structure can lead to significant differences in biological activity. The existing body of research on insect attractants and pheromones includes a wide array of esters, but specific findings related to this compound are absent.
Consequently, no detailed research findings or data tables on the attractant properties of this compound for any animal species can be provided at this time. Further research would be necessary to determine if this specific compound has any potential applications in animal health management as an attractant.
Computational and Theoretical Studies on 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 6-Octenoic acid, 7-methyl-, ethyl ester, these methods can predict its three-dimensional structure, flexibility, and interactions with potential biological targets.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. This technique is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. For this compound, which is a volatile organic compound, potential targets could include olfactory receptors or enzymes involved in pheromone metabolism.
A hypothetical docking study could involve screening the compound against a library of olfactory receptors to predict which ones it might activate. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. Lower scores typically indicate a more favorable binding pose.
Hypothetical Docking Simulation Results for this compound with a Putative Olfactory Receptor
| Parameter | Value |
| Target Protein | Olfactory Receptor OR1A1 (modeled) |
| Binding Affinity (kcal/mol) | -6.8 |
| Predicted Interacting Residues | Val103, Ser115, Phe206, Leu255 |
| Types of Interactions | Hydrophobic, van der Waals |
This table is a hypothetical representation of potential docking simulation results and is for illustrative purposes only.
The results would suggest that the ethyl ester group and the hydrophobic alkyl chain of the molecule form key interactions within the receptor's binding pocket, leading to a stable complex.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations is essential, as the three-dimensional shape governs its interaction with biological targets.
Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy (i.e., more stable) conformers. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The collection of these conformers and their relative energies forms the energy landscape.
Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-C7-C8) |
| 1 | 0.00 | 178.5° |
| 2 | 0.75 | 65.2° |
| 3 | 1.20 | -68.9° |
This table presents hypothetical data from a conformational analysis study to illustrate the concept.
The analysis might reveal that extended, linear-like conformations are generally more stable due to reduced steric hindrance, but several folded conformers may also exist at biologically relevant energy levels.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a detailed understanding of electron distribution, which dictates the molecule's reactivity and spectroscopic characteristics.
Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound. The distribution of electron density, often visualized as an electrostatic potential (ESP) map, can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The ester group's oxygen atoms, for instance, would be expected to be electron-rich.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to undergo chemical reactions.
Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.9 D |
This is a table of hypothetical data intended to exemplify the output of quantum chemical calculations.
Quantum chemistry can also be used to simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations can aid in the interpretation of experimental data and confirm the structure of a synthesized compound. For example, calculating the NMR chemical shifts of the hydrogen and carbon atoms in this compound and comparing them to experimental spectra would provide strong evidence for its structural assignment.
Hypothetical Comparison of Simulated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Simulated Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C1 (Carbonyl) | 173.5 | 173.2 |
| C2 (CH₂) | 34.1 | 33.8 |
| C6 (CH) | 124.8 | 124.5 |
| C7 (CH) | 131.5 | 131.2 |
| Ethyl CH₂ | 60.3 | 60.1 |
| Ethyl CH₃ | 14.2 | 14.0 |
This table is for illustrative purposes and contains hypothetical data.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. QSAR is a chemoinformatic technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
A QSAR model could be developed to predict a specific property of esters similar to this compound, such as their odor intensity, binding affinity to a receptor, or metabolic stability. To build such a model, a dataset of related compounds with known activities is required. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties.
A hypothetical QSAR model for predicting odor intensity might take the following form:
Odor Intensity = (0.5 * LogP) - (0.02 * Molecular Weight) + (1.5 * Balaban_Index) + 2.1
Hypothetical Molecular Descriptors for this compound for a QSAR Study
| Descriptor | Value | Description |
| Molecular Weight | 184.28 g/mol | Mass of the molecule |
| LogP | 3.9 | Measure of lipophilicity |
| Topological Polar Surface Area | 26.3 Ų | Sum of polar atom surface areas |
| Number of Rotatable Bonds | 8 | Measure of molecular flexibility |
This table contains calculated and estimated descriptor values for illustrative purposes.
By inputting the descriptors for this compound into the QSAR equation, one could predict its odor intensity. Such models are valuable for prioritizing the synthesis of new compounds with desired properties.
Predictive Models for Biological Activity
Predictive models for biological activity, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in computational toxicology and drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect.
For a compound like this compound, developing a predictive model would involve several key steps. Initially, a dataset of structurally similar compounds with known biological activities (e.g., toxicity, receptor binding affinity, or enzymatic inhibition) would be compiled. Subsequently, a wide array of molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is then generated that links the molecular descriptors to the observed biological activity. A well-constructed QSAR model could then be used to predict the biological activity of this compound, even in the absence of experimental data. However, it is important to reiterate that no such specific models have been developed for this compound to date.
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is instrumental in the early stages of drug discovery for identifying promising lead compounds.
If this compound were to be used as a starting point for analog discovery, a virtual screening campaign could be designed. This would begin with the selection of a biological target of interest. Then, a large virtual library of compounds, potentially containing millions of structures, would be screened against a three-dimensional model of the target's binding site.
The screening process employs docking algorithms that predict the preferred orientation of a ligand (in this case, analogs of this compound) when bound to the target to form a stable complex. The strength of the interaction is estimated by a scoring function, which ranks the compounds in the library. Those with the best scores are then considered for further experimental testing. This approach allows for the rapid and cost-effective identification of novel and potentially more active analogs of a starting compound. As with predictive models, there is no published research indicating that this compound has been the subject of such a virtual screening campaign.
Future Directions and Emerging Research Frontiers for 6 Octenoic Acid, 7 Methyl , Ethyl Ester
Integration of Advanced Omics Technologies
The application of advanced "omics" technologies, such as metabolomics, proteomics, and transcriptomics, represents a significant frontier in elucidating the broader biological context of 6-Octenoic acid, 7-methyl-, ethyl ester. These systems-level approaches can provide a holistic view of the metabolic pathways, protein interactions, and gene regulations associated with this compound.
Metabolomics: Future research will likely employ metabolomic profiling to identify the metabolic networks in which this compound is involved. By analyzing the complete set of metabolites in a biological system, researchers can uncover the biosynthetic and degradation pathways of this ester. This could reveal its role as a metabolic intermediate or a signaling molecule in various organisms. For instance, understanding its metabolic fate in microorganisms could open avenues for its biotechnological production.
Proteomics: Proteomic studies can identify proteins that specifically bind to or are modulated by this compound. This could include enzymes responsible for its synthesis and breakdown, as well as receptor proteins that may be activated or inhibited by this compound. Such information is crucial for understanding its mechanism of action at a molecular level and could hint at potential pharmacological or physiological effects.
Transcriptomics: By analyzing the entire set of RNA transcripts in a cell, transcriptomics can reveal how this compound influences gene expression. This could identify regulatory networks and signaling cascades affected by the compound, providing insights into its broader biological functions.
| Omics Technology | Potential Application for this compound | Expected Outcomes |
| Metabolomics | Tracing the metabolic fate of the compound in various organisms. | Identification of biosynthetic and degradation pathways; discovery of related metabolites. |
| Proteomics | Identifying protein binding partners and enzymes that metabolize the ester. | Understanding of molecular targets and mechanisms of action. |
| Transcriptomics | Analyzing changes in gene expression in response to the compound. | Elucidation of regulatory networks and signaling pathways. |
Development of Novel Analytical Techniques for Trace Analysis
The detection and quantification of this compound, especially at trace levels, is critical for many potential applications, including environmental monitoring and studying its role as a semiochemical. Future research will focus on developing more sensitive and selective analytical methods. nih.govaip.orgmdpi.comtechnologynetworks.com
Innovations in gas chromatography-mass spectrometry (GC-MS) and the development of novel sensor technologies are promising areas. nih.govresearchgate.netnih.govresearchgate.netmostwiedzy.pl For instance, the creation of portable and real-time volatile organic compound (VOC) sensors could allow for in-field detection of this ester. nih.govaip.orgmdpi.comtechnologynetworks.comalphasense.com Furthermore, advancements in sample preparation techniques will be crucial to enhance the detection limits and accuracy of existing methods.
| Analytical Technique | Advancement | Potential Impact on Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Miniaturization and increased sensitivity. | Enables real-time and on-site analysis of trace amounts. technologynetworks.com |
| Sensor Technology | Development of electrochemical and optical sensors. nih.govalphasense.com | Continuous monitoring in various environments. nih.gov |
| Sample Preparation | Miniaturized and automated extraction methods. | Improved accuracy and higher throughput of sample analysis. |
Interdisciplinary Research Collaborations
The multifaceted nature of this compound necessitates a collaborative research approach. Future breakthroughs will likely emerge from the intersection of chemistry, biology, ecology, and engineering.
For example, collaborations between synthetic chemists and chemical ecologists are essential to explore its potential role as a pheromone or allelochemical. researchgate.netncsu.eduresearchgate.netmdpi.combcpc.org Entomologists and chemists could work together to investigate its effects on insect behavior, which could lead to the development of novel pest management strategies. researchgate.netncsu.eduresearchgate.nettandfonline.com Furthermore, partnerships between biochemists and metabolic engineers will be vital for developing sustainable production methods.
| Collaborating Disciplines | Research Focus | Potential Outcomes |
| Chemistry & Ecology | Investigating its role as a semiochemical in insect communication. researchgate.netncsu.eduresearchgate.netmdpi.combcpc.org | Development of eco-friendly pest control methods. |
| Biochemistry & Engineering | Designing microbial cell factories for sustainable production. | Green and cost-effective synthesis of the compound. |
| Pharmacology & Toxicology | Evaluating potential therapeutic or toxic effects. | Discovery of new biomedical applications or safety concerns. |
Unexplored Biological Activities and Ecological Roles
While the fundamental properties of this compound are being established, its biological activities and ecological significance remain largely unexplored. Future research should investigate a broader range of potential functions.
Given that many fatty acid esters exhibit antimicrobial properties, a key research avenue is to screen this compound for activity against various bacteria and fungi. nih.govnih.govrsc.orgjocpr.comjmb.or.kr Its structural similarity to known signaling molecules suggests it could have roles in cell-to-cell communication or as a modulator of enzyme activity.
In an ecological context, its volatility points to a potential role as a semiochemical, a chemical signal used in communication. ncsu.eduresearchgate.netmdpi.com Research could focus on its function as an insect pheromone for mating or aggregation, or as a kairomone that attracts natural enemies of pests. researchgate.netncsu.eduresearchgate.netbcpc.org The role of volatile esters in plant-insect interactions is a well-established field, and this compound could be a key player in such relationships. tandfonline.comresearchgate.netnih.govoup.comnih.gov
| Potential Role | Research Question | Significance |
| Antimicrobial Agent | Does it inhibit the growth of pathogenic microorganisms? nih.govnih.govrsc.orgjocpr.comjmb.or.kr | Potential for new antibiotics or food preservatives. |
| Insect Pheromone | Does it influence the behavior of specific insect species? researchgate.netncsu.eduresearchgate.netmdpi.combcpc.org | Applications in integrated pest management. |
| Plant Volatile | Is it emitted by plants and does it mediate plant-insect interactions? tandfonline.comresearchgate.netnih.govoup.comnih.gov | Understanding of chemical ecology and plant defense mechanisms. |
Sustainable Production and Utilization Research
The development of green and sustainable methods for the synthesis of this compound is a critical area for future research. This aligns with the broader push in the chemical industry towards more environmentally friendly processes. jove.comnih.govlabmanager.comresearchgate.netwur.nl
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers a milder and more selective alternative to traditional chemical synthesis. researchgate.netnih.govresearchgate.netnih.govmdpi.comconicet.gov.ar Research will likely focus on identifying and engineering lipases with high activity and stability for the production of this specific branched-chain ester. nih.govresearchgate.netbiorxiv.org
Metabolic Engineering: Another promising approach is the use of metabolically engineered microorganisms to produce this compound from renewable feedstocks. nih.govnih.govresearchgate.netmdpi.com By introducing and optimizing biosynthetic pathways in organisms like Saccharomyces cerevisiae or Escherichia coli, it may be possible to achieve high-yield, sustainable production. nih.govnih.govresearchgate.net
| Sustainable Approach | Key Research Areas | Advantages |
| Biocatalysis | Screening for novel lipases; enzyme immobilization and optimization. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced byproducts. researchgate.net |
| Metabolic Engineering | Pathway construction and optimization in microbial hosts; fermentation process development. nih.govnih.govresearchgate.netmdpi.com | Use of renewable resources, potential for cost-effective, large-scale production. nih.gov |
| Green Chemistry | Use of greener solvents and catalysts; atom-efficient reaction design. jove.comnih.govlabmanager.com | Reduced environmental impact and improved safety. jove.comnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-octenoic acid, 7-methyl-, ethyl ester, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 7-methyl-6-octenoic acid with ethanol or transesterification of its methyl ester derivative. Key steps include:
- Using catalytic sulfuric acid or p-toluenesulfonic acid under reflux with a Dean-Stark trap to remove water and shift equilibrium .
- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm ester formation.
- Purifying the crude product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can researchers reliably characterize this compound using chromatographic and spectral techniques?
- Methodological Answer :
- GC-MS Analysis : Use a polar capillary column (e.g., DB-WAX) with temperature programming. Identify the compound by matching retention indices and mass spectra (base peaks, fragmentation patterns) to libraries like Wiley or NIST .
- NMR Spectroscopy : Assign signals for the ethyl ester group (δ ~4.1 ppm, quartet for –CH2O; δ ~1.2 ppm, triplet for –CH3) and the α,β-unsaturated moiety (δ 5.3–5.8 ppm for the double bond protons) .
Advanced Research Questions
Q. How can the stereochemical configuration of the α,β-unsaturated double bond in this compound be determined?
- Methodological Answer :
- NMR NOESY/ROESY : Detect spatial proximity between protons on the double bond and adjacent methyl/ethyl groups to infer cis/trans geometry .
- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) in GC or HPLC to separate enantiomers, if applicable .
Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., boiling points, stability) of this ester?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres to assess thermal stability .
- Kinetic Studies : Perform Arrhenius plots using isothermal degradation experiments at varying temperatures to calculate activation energies .
Q. How can researchers investigate the compound’s reactivity in catalytic hydrogenation or oxidation reactions?
- Methodological Answer :
- Hydrogenation : Use Pd/C or Raney Ni under H2 pressure (1–3 atm) to saturate the α,β-unsaturated bond. Monitor via FTIR for loss of C=C stretching (~1650 cm⁻¹) .
- Oxidation : Employ ozonolysis or KMnO4/NaIO4 cleavage to identify oxidation products (e.g., ketones or carboxylic acids) via GC-MS .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., esterification vs. transesterification) and compare spectral outputs .
- Collaborative Validation : Share samples with independent labs for blind analysis using standardized protocols (e.g., ASTM methods for GC-MS) .
Q. What methodologies are suitable for studying the ester’s interactions in complex matrices (e.g., biological systems or polymer blends)?
- Methodological Answer :
- Extraction and Enrichment : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with deuterated internal standards for quantification in biological samples .
- Compatibilization Studies : Analyze dispersion in polymer matrices via scanning electron microscopy (SEM) and differential scanning calorimetry (DSC) to assess phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
